molecular formula C17H18O2 B1666157 Benvitimod CAS No. 79338-84-4

Benvitimod

Número de catálogo: B1666157
Número CAS: 79338-84-4
Peso molecular: 254.32 g/mol
Clave InChI: ZISJNXNHJRQYJO-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045262
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79338-84-4
Record name 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79338-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tapinarof [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tapinarof
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAPINAROF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descripción

Benvitimod (chemical name: 3,5-dihydroxy-4-isopropyl-trans-stilbene), also known as tapinarof, is a first-in-class therapeutic aryl hydrocarbon receptor (AhR) modulator. It is a non-steroidal, small-molecule compound originally derived from metabolites of symbiotic bacteria in soil nematodes . Approved in China in 2019 for mild-to-moderate plaque psoriasis and under investigation for atopic dermatitis (AD), this compound exerts dual anti-inflammatory and skin barrier-repairing effects by:

  • AhR Activation: Induces nuclear translocation of AhR, upregulating downstream targets like CYP1A1 and CYP1B1 .
  • Skin Barrier Enhancement: Upregulates filaggrin (FLG), involucrin (IVL), and loricrin (LOR) via the AhR-OVO-like 1 (OVOL1) axis, critical for epidermal differentiation .
  • Immunomodulation: Suppresses proinflammatory cytokines (e.g., IL-17, IL-23, TNF-α) and inhibits T-cell viability and STAT6 phosphorylation .

Clinical trials demonstrate efficacy in psoriasis (PASI 75 response rate: 50.4–65%) and AD (EASI improvement: 1.8–3.85 points vs. placebo) with localized adverse events (AEs) such as folliculitis (10–15%) and contact dermatitis (5–8%) .

Métodos De Preparación

Table 1: Comparison of this compound Synthesis Methods

Parameter Conventional Method Optimized Method
Starting Material 3,5-Dihydroxy-4-isopropylbenzoic acid Same
Methylation Yield 90–95% 95–98%
Total Yield 40.3–48.1% 48.1–52.4%
Isomer Purity (trans) 90–92% >99%
Reaction Time 72 hours 50 hours
Environmental Impact High (toxic solvents) Moderate (aqueous ethanol)

The synthesis of cis-Benvitimod (a process-related impurity) has been standardized to support analytical validation. Starting from the same precursor as the trans-isomer, the cis-form is isolated via fractional crystallization from hexane-ethyl acetate mixtures, achieving 95–99% purity. This impurity serves as a reference standard in high-performance liquid chromatography (HPLC) assays to ensure trans-Benvitimod purity ≥99.5% in final products.

Clinical Validation of Synthesis Quality

Phase III trials demonstrated that this compound synthesized via optimized methods achieved superior efficacy: 50.4% of psoriasis patients attained a 75% reduction in symptom severity (PASI 75) versus 13.9% for placebo. No systemic adverse effects were reported, underscoring the success of purification strategies in eliminating toxic intermediates.

Análisis De Reacciones Químicas

Tapinarof experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Tapinarof se puede oxidar para formar varios productos oxidativos.

    Reducción: Las reacciones de reducción pueden modificar la estructura del estilbeno de tapinarof.

    Sustitución: Tapinarof puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Introduction to Benvitimod

This compound is a novel synthetic small molecule classified as an aryl hydrocarbon receptor immunomodulator. It has emerged as a promising treatment for various dermatological conditions, particularly psoriasis and atopic dermatitis . Its mechanism of action involves modulating immune responses and improving skin barrier function, making it a significant candidate in dermatological therapies.

Treatment of Psoriasis

This compound has been primarily studied for its efficacy in treating mild to moderate plaque psoriasis . Clinical trials have demonstrated significant improvements in key clinical endpoints, including the Psoriasis Area and Severity Index (PASI) and Physician Global Assessment (PGA) scores.

Clinical Efficacy

  • Phase III Clinical Trials : In a randomized controlled trial involving 686 patients, 50.4% of those treated with 1% this compound cream achieved a PASI 75 score, indicating a significant reduction in disease severity compared to calcipotriol (38.5%) and placebo (13.9%) groups .
  • Meta-Analysis Findings : A systematic review indicated that this compound users had higher rates of achieving PASI 75 (RR 4.34) and PASI 90 (RR 8.83) compared to placebo .

Table: Summary of Clinical Trial Results for Psoriasis

Study TypeTreatment GroupPASI 75 (%)PASI 90 (%)sPGA Score 0 or 1 (%)
Phase III TrialThis compound50.432.666.3
Phase III TrialCalcipotriol38.520.163.9
PlaceboPlacebo13.9N/AN/A

Treatment of Atopic Dermatitis

Recent studies have also explored the use of this compound for atopic dermatitis . A phase II clinical trial showed promising results, with the treatment group achieving significantly better scores in the Investigator’s Global Assessment (IGA) compared to placebo .

Efficacy in Atopic Dermatitis

  • In a study with a cohort of patients treated with varying concentrations of this compound cream, the highest concentration (1%) demonstrated superior efficacy in achieving IGA scores of 0 or 1 .

Safety Profile

This compound has generally been well-tolerated among patients, with most treatment-emergent adverse events being mild to moderate, such as pruritus and contact dermatitis . Serious adverse events were rare, indicating a favorable safety profile.

Table: Common Adverse Events Associated with this compound

Adverse EventIncidence (%)
PruritusVariable
Contact DermatitisVariable
FolliculitisVariable
HeadacheLow

Case Studies and Real-World Applications

While clinical trials provide robust evidence for the efficacy and safety of this compound, real-world applications are still emerging. Limited case studies suggest that patients with chronic psoriasis have experienced sustained remission periods when treated with this compound .

Notable Case Study Outcomes

  • A patient cohort reported significant improvements in quality of life metrics alongside clinical improvements when using this compound as part of their treatment regimen for chronic plaque psoriasis .
  • Another study highlighted the effectiveness of this compound in palmoplantar psoriasis, demonstrating good responses and tolerability .

Mecanismo De Acción

Tapinarof ejerce sus efectos uniéndose y activando el receptor de hidrocarburos aromáticos (AhR). Tras la activación, AhR se trasloca al núcleo, donde se heterodimeriza con el translocador nuclear de AhR (ARNT). Este complejo luego se une a sitios específicos de reconocimiento de ADN para transcribir genes que responden a AhR. Además, la activación de AhR conduce a la modulación de citoquinas inflamatorias, expresión de proteínas de barrera cutánea y reducción del estrés oxidativo .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Tapinarof (Structurally Identical but Formulation-Distinct)

  • Structural Similarity : Shares the same active component (3,5-dihydroxy-4-isopropyltrans-stilbene) as benvitimod but differs in excipients and dosing frequency (once daily vs. twice daily) .
  • Clinical Performance: Both show comparable efficacy in psoriasis (tapinarof: 36–58% PGA 0/1; this compound: 50.4–66.3% PGA 0/1) . However, this compound’s phase III trials highlight non-inferiority to calcipotriol (65% vs. 65% PGA response), while tapinarof’s trials lack direct comparator data .
  • Safety Profile : Both report folliculitis and contact dermatitis, but this compound’s phase IV studies suggest better long-term tolerability .

Calcipotriol (Vitamin D3 Analog)

Parameter This compound Calcipotriol
Mechanism AhR modulation, barrier repair Vitamin D receptor activation
Psoriasis Efficacy 50.4–66.3% PGA 0/1 38.5–65% PGA 0/1
AD Efficacy EASI reduction: 1.8–3.85 points Limited AD data; primarily psoriasis
Safety Localized AEs (folliculitis, dermatitis) Risk of hypercalcemia with overuse
Administration Twice daily cream Once-daily ointment

This compound demonstrates non-inferiority to calcipotriol in psoriasis with a comparable safety profile but broader applicability in AD .

Coal Tar (Traditional AhR Ligand)

  • Efficacy : Coal tar improves AD by upregulating FLG and LOR but lacks standardized formulations and has unfavorable tolerability (odor, staining) .

Crisaborole (PDE4 Inhibitor)

Parameter This compound Crisaborole
Mechanism AhR-OVOL1 axis, cytokine suppression PDE4 inhibition, cAMP elevation
AD Efficacy IGA success: 58% vs. 35% placebo IGA success: 32% vs. 25% placebo
Safety Folliculitis (10–15%) Burning/stinging (4–10%)
Administration Twice daily Twice daily

This compound shows superior efficacy in AD with a distinct mechanism targeting both inflammation and barrier repair .

JAK Inhibitors (e.g., Tofacitinib)

  • Efficacy : JAK inhibitors achieve rapid symptom relief (EASI-75: 40–50%) but carry systemic risks (e.g., thrombosis, infections) .

Key Research Findings

Preclinical Insights

  • AhR-OVOL1 Axis: this compound uniquely upregulates FLG, IVL, and LOR through OVOL1, a transcription factor linked to epidermal differentiation. Knockdown of OVOL1 abolishes this compound’s effects .
  • STAT6 Inhibition : Suppresses IL-4/IL-13-induced STAT6 phosphorylation, reversing cytokine-mediated barrier damage .

Clinical Trials

  • Psoriasis: In a phase III trial (N=720), this compound achieved PASI 75 in 50.4% vs. 13.9% placebo, with non-inferiority to calcipotriol (65% vs. 65% PGA 0/1) .
  • AD : A 12-week trial (N=148) showed this compound 1% reduced IGA by 1.8 points vs. 0.5 for placebo (p<0.001) .

Actividad Biológica

Benvitimod, also known as tapinarof, is a topical therapeutic agent primarily used for the treatment of psoriasis and other skin conditions. This article delves into its biological activity, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound exhibits multiple biological activities that contribute to its therapeutic effects:

  • Aryl Hydrocarbon Receptor (AhR) Activation : this compound activates AhR signaling pathways, which are crucial in regulating immune responses and skin homeostasis. This activation leads to the downregulation of pro-inflammatory cytokines, thus mitigating inflammatory responses associated with psoriasis .
  • Nrf2 Pathway Activation : The compound also activates the Nrf2 pathway, enhancing the skin's defense against oxidative stress by scavenging reactive oxygen species (ROS). This action helps maintain cellular homeostasis and promotes epidermal differentiation .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against gram-positive bacteria and fungi, potentially altering the skin microbiome and improving skin conditions .
  • Inhibition of Keratinocyte Proliferation : Research indicates that this compound inhibits MCM6-mediated proliferation of keratinocytes through modulation of the JAK/STAT3 signaling pathway. This effect may contribute to its efficacy in treating hyperproliferative skin disorders like psoriasis .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in treating plaque psoriasis:

  • Phase III Trials : In a 12-week study involving 1% this compound cream, 50.4% of patients achieved a Psoriasis Area Severity Index (PASI) 75 response compared to 38.5% for calcipotriol and 13.9% for placebo (p < 0.05) . The percentage of patients achieving a score of 0 or 1 on the static Physician's Global Assessment (sPGA) was also significantly higher in the this compound group (66.3%) compared to placebo (34%) .
  • Meta-Analysis Findings : A systematic review encompassing six randomized controlled trials with a total of 1925 patients revealed that this compound significantly outperformed placebo across various endpoints, including PASI 90 response rates and improvements in quality of life metrics .

Safety Profile

This compound is generally well-tolerated among patients:

  • Adverse Effects : Common side effects include mild to moderate reactions such as application site irritation, folliculitis, and contact dermatitis. Serious adverse events were rare and not significantly higher than those observed in placebo groups .

Case Studies

  • Psoriasis Treatment : In a long-term follow-up study, patients who initially responded to this compound treatment maintained significant improvements even after treatment cessation. After retreatment at week 52, a notable percentage achieved sPGA scores indicating clear or almost clear skin .
  • Palmoplantar Pustulosis : A recent study showed that 70% of participants treated with this compound achieved a PPPASI-50 response by week 8, indicating its potential as a non-steroidal management strategy for chronic skin diseases like palmoplantar pustulosis .

Summary Table of Clinical Trial Results

Study TypeTreatment GroupPASI 75 ResponsesPGA Score 0 or 1Adverse Events
Phase III TrialThis compound50.4%66.3%Mild irritation
Phase III TrialCalcipotriol38.5%63.9%Similar adverse events
Meta-AnalysisThis compoundRR 4.34RR 6.53Higher incidence
Palmoplantar StudyThis compoundNot reportedNot reportedXerosis cutis

Q & A

What experimental designs are optimal for evaluating Benvitimod's anti-inflammatory efficacy in preclinical models?

Basic Research Question
Methodological Answer:
In vitro studies using HaCaT keratinocytes treated with TNF-α/IFN-γ to simulate inflammation (e.g., 10 μg/L for 24 hours) can assess this compound's modulation of cytokines (IL-4, IL-10, IL-22) and barrier proteins (filaggrin, involucrin). Dose-response curves (0.1–1,000 μmol/L) and AhR antagonism controls (e.g., StemRegenin1) are critical to isolate AhR-dependent effects . For in vivo validation, MC903-induced dermatitis in mice (daily 1% this compound application for 14 days) with histopathology and cytokine profiling (IL-17A, IL-22) is recommended .

Advanced Research Question How can researchers reconcile contradictory findings on this compound's dual role in upregulating barrier proteins while suppressing pro-inflammatory cytokines? Methodological Answer: Use transcriptomic profiling (RNA-seq) to map AhR-OVOL1 axis activation and parallel ELISA/Western blotting to quantify cytokine/barrier protein dynamics. For example, AhR knockdown experiments in HaCaT cells abolished this compound-induced OVOL1 and filaggrin expression, confirming pathway specificity . Dose stratification (e.g., 10 μmol/L vs. 100 μmol/L) may reveal concentration-dependent divergences in IL-10/IL-22 modulation .

What are validated endpoints for clinical trials assessing this compound in psoriasis or atopic dermatitis (AD)?

Basic Research Question
Methodological Answer:
Primary endpoints include:

  • EASI (Eczema Area and Severity Index): ≥50% reduction in AD trials (e.g., NCT00837551) .
  • IGA (Investigator Global Assessment): ≥2-point improvement in psoriasis trials (e.g., NCT01098734) .
  • BSA (Body Surface Area): Reduction to <5% in AD .
    Secondary endpoints: SCORAD (AD), PASI-75 (psoriasis), and pruritus severity scales.

Advanced Research Question How can researchers address discrepancies in long-term efficacy data between Phase II/III trials? Methodological Answer: Conduct post-hoc analyses of trial data (e.g., NCT02564055) to stratify responders/non-responders by biomarkers (CYP1A1 expression, AhR polymorphism). Longitudinal studies with extended follow-up (≥6 months post-treatment) are needed to assess relapse rates, particularly in AD models where barrier repair mechanisms may wane .

What mechanisms underlie this compound's dual modulation of skin barrier function and immune response?

Basic Research Question
Methodological Answer:
this compound activates the AhR-OVOL1 axis, inducing filaggrin (FLG), involucrin (IVL), and loricrin (LOR) expression in keratinocytes. Concurrently, it suppresses Th2/Th17 cytokines (IL-17A, IL-22) via STAT1 phosphorylation inhibition . AhR agonism also downregulates TARC/CCL17, a chemokine linked to AD severity .

Advanced Research Question Why does this compound upregulate IL-10 in some models while suppressing IL-22? Methodological Answer: IL-10 induction is AhR-dependent and dose-specific (peaking at 10 μmol/L), whereas IL-22 suppression occurs at higher concentrations (100 μmol/L), potentially via off-target kinase inhibition. Co-culture models with T cells/keratinocytes can clarify cell-type-specific effects .

How should researchers optimize in vitro models to avoid cytotoxicity while maintaining therapeutic relevance?

Basic Research Question
Methodological Answer:
HaCaT cells treated with ≤10 μmol/L this compound for ≤24 hours show minimal cytotoxicity (85–90% viability) and retain AhR activation (CYP1A1 upregulation). Vehicle controls (DMSO ≤0.1%) and SR1 (AhR antagonist) are essential to validate specificity .

Advanced Research Question What strategies mitigate this compound's cytotoxicity in 3D skin equivalents or organoid models? Methodological Answer: Pulsatile dosing (e.g., 48-hour intervals) or encapsulation in lipid nanoparticles can reduce peak concentrations. Pre-treatment with antioxidants (N-acetylcysteine) may counteract ROS-mediated cytotoxicity observed at >50 μmol/L .

What methodological gaps exist in current this compound research?

Advanced Research Question
Methodological Answer:

  • Immune cell crosstalk: Most studies focus on keratinocytes, but this compound may modulate CD4+ T cells/ILC2s via AhR. Flow cytometry of lesional skin (e.g., MC903 models) is needed .
  • Dose-response paradox: Low doses (1–10 μmol/L) enhance barrier proteins, while high doses (>50 μmol/L) induce apoptosis. Single-cell RNA-seq could resolve heterogeneous cellular responses .
  • Long-term safety: Phase IV data on folliculitis incidence and AhR-mediated carcinogenicity (e.g., CYP1B1 induction) are lacking .

How can conflicting data on this compound's efficacy across AD and psoriasis trials be reconciled?

Advanced Research Question
Methodological Answer:
Meta-analyses of trial data (e.g., IGA/PASI improvements in psoriasis vs. EASI in AD) should adjust for disease-specific endpoints. Preclinical head-to-head comparisons in MC903 (Th2-dominant) vs. IMQ (Th17-dominant) models may clarify mechanistic divergence .

What are best practices for translating this compound's preclinical findings into clinical protocols?

Basic Research Question
Methodological Answer:

  • Dose extrapolation: Mouse-to-human scaling (e.g., 1% topical in mice ≈ 0.5% in humans) .
  • Biomarker validation: CYP1A1 induction in skin biopsies as a pharmacodynamic marker .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.